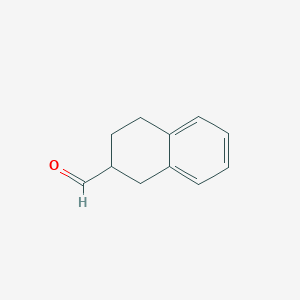
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde
Overview
Description
Tetralin, or 1,2,3,4-Tetrahydronaphthalene, is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . Although traditionally nickel catalysts are employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .Molecular Structure Analysis
The molecular structure of Tetralin is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Tetralin is 132.2023 .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble . It is also used for the laboratory synthesis of hydrogen bromide .Physical And Chemical Properties Analysis
Tetralin is a colorless liquid . It has a density of 0.973 g/mL at 25 °C . The boiling point of Tetralin is between 206 to 208 °C . It is insoluble in water .Scientific Research Applications
Stereoselective Reduction and Synthesis
- Stereoselective Reduction : 1,2,3,4-Tetrahydronaphthalen-1-amine derivatives, important synthetic intermediates, were produced through acylation and stereoselective reduction, yielding mainly cis-form aminonaphthyl alcohols, confirmed by 2D1H NMR (Men Wei-dong, 2013).
Methylene Transfer and Aldehyde Synthesis
- Methylene Ketones and Aldehydes : A direct methylene transfer method was employed to produce compounds like 2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene, demonstrating a novel approach in organic synthesis (J. Gras, 2003).
Self-Assembly and Nanoarchitecture
- Chiral Self-Assembly : 1,2,3,4-Tetrahydronaphthalene molecules exhibit chiral self-assembly into two distinct structures - a porous pinwheel nanoarchitecture and a close-packed herringbone arrangement, as observed using scanning tunneling microscopy (F. Silly, S. Ausset, Xiaonan Sun, 2017).
Synthesis of Complex Hydrocarbons
- Synthesis of Polycyclic Hydrocarbons : 2-Bromo-1-vinyl-3,4-dihydronaphthalene and its derivatives were used in palladium(0) coupling-electrocyclic ring closure sequences to synthesize complex hydrocarbons like chrysenes and phenanthrenes (T. L. Gilchrist, R. J. Summersell, 1988).
Molecular Structure Analysis
- Molecular Structure of Derivatives : The molecular structure of compounds like anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, identified as a metabolite of naphthalene, was determined using X-ray crystallographic techniques, revealing a "twist-boat" conformation (C. L. Klein, E. Stevens, 1984).
Catalysis and Oxidation Studies
- Oxidation Catalysis : The oxidation of 1,2,3,4-tetrahydronaphthalene using copper(II) acetate in glacial acetic acid, with the addition of lithium chloride, was found to accelerate the reaction significantly (S. Imamura, M. Teramoto, Takao Sumi, H. Aomi, H. Teranishi, Y. Takegami, 1976).
Physical and Chemical Properties
- Physical Properties of Mixtures : The physical properties, such as density, viscosity, and speed of sound, of mixtures containing 1,2,3,4-tetrahydronaphthalene were extensively measured, showing the impact of mole fraction and temperature on these properties (D. L. Prak, Bridget G. Lee, 2016).
Safety And Hazards
Tetralin is combustible and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, using personal protective equipment, and not inducing vomiting if swallowed .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHCUPIPFVCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde | |
CAS RN |
81292-68-4 | |
| Record name | 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



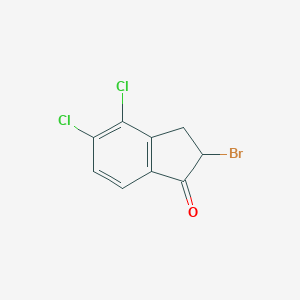

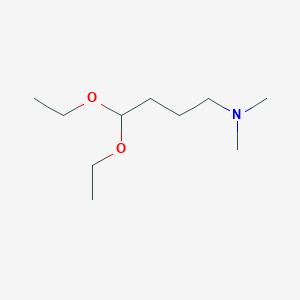
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
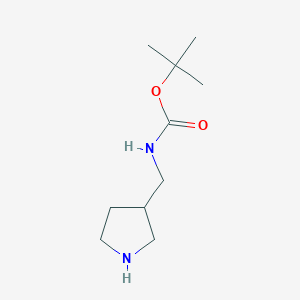
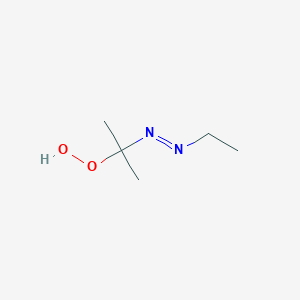
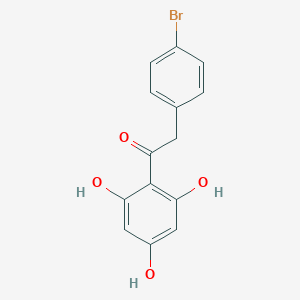
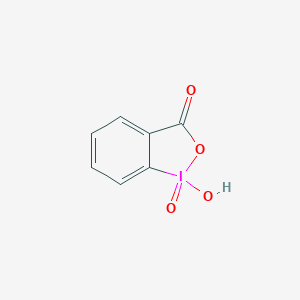
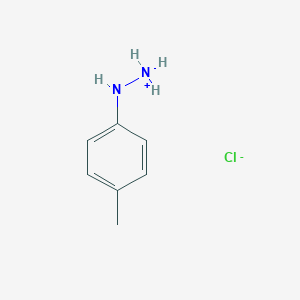
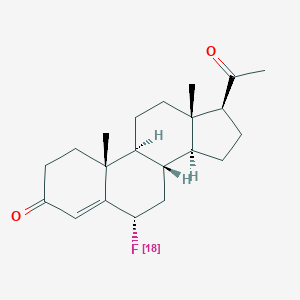
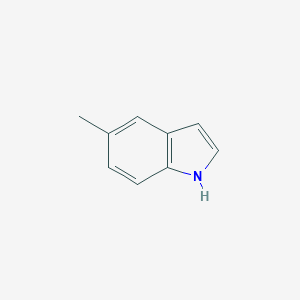
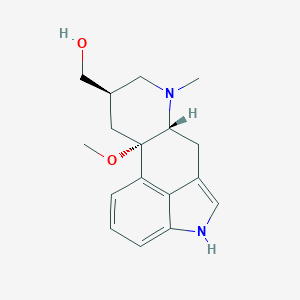
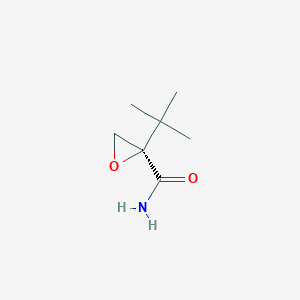
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)